A Technical Guide to Biotin-Ahx-Angiotensin II: Synthesis, Structure, and Signaling
A Technical Guide to Biotin-Ahx-Angiotensin II: Synthesis, Structure, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-Ahx-Angiotensin II, a critical tool for researchers studying the renin-angiotensin system (RAS). This biotinylated derivative of human Angiotensin II allows for specific and high-affinity interactions with its receptors, facilitating a wide range of experimental applications, including receptor binding assays, affinity purification, and cellular imaging. This document details its structure, a representative synthesis protocol, and the key signaling pathways it activates.
Structure and Properties of Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II is a chemically modified form of the human octapeptide hormone Angiotensin II. The modification consists of the attachment of a biotin molecule via an aminohexanoic acid (Ahx) spacer to the N-terminus of the peptide.
-
Angiotensin II (human): The core peptide has the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (DRVYIHPF). Angiotensin II is the primary effector of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.
-
Aminohexanoic Acid (Ahx) Spacer: This six-carbon linker provides spatial separation between the biotin moiety and the peptide. This separation is crucial to minimize steric hindrance, allowing both the peptide to bind to its receptor and the biotin to interact with avidin or streptavidin without significant interference.
-
Biotin: Also known as Vitamin H, biotin is a small molecule that forms an exceptionally strong and specific non-covalent bond with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This high-affinity interaction is the basis for numerous detection and purification techniques in molecular biology.
The complete sequence of Biotin-Ahx-Angiotensin II is {Biotin-Ahx}-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its molecular formula is C₆₆H₉₆N₁₆O₁₅S, with a molecular weight of approximately 1385.63 g/mol .
Quantitative Data: Receptor Binding Affinity
The addition of the Biotin-Ahx group at the N-terminus of Angiotensin II has been shown to have minimal impact on its ability to bind to its primary receptor, the Angiotensin II Type 1 (AT1) receptor. Studies have demonstrated that Biotin-Ahx-Angiotensin II behaves as an agonist with binding affinities that are "almost unchanged" compared to the native Angiotensin II peptide.[1] The binding affinity of Angiotensin II for the AT1 receptor is in the low nanomolar range.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |
| Angiotensin II | AT1 | ~0.5 - 5 nM | [2][3] |
| Biotin-Ahx-Angiotensin II | AT1 | Similar to Angiotensin II | [1] |
Synthesis and Purification: Experimental Protocols
Biotin-Ahx-Angiotensin II is synthesized using a stepwise approach, typically employing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a representative example for the manual or automated synthesis of Biotin-Ahx-Angiotensin II on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)
-
Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH)
-
Biotin
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Wash the resin thoroughly with DMF, IPA, and DCM.
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Pro, His, Ile, Tyr, Val, Arg, Asp) in the sequence:
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly.
-
Coupling: Activate and couple the next Fmoc-protected amino acid as described in step 2.
-
Washing: Wash the resin.
-
-
Ahx Spacer Coupling: After coupling the final amino acid (Asp), couple Fmoc-Ahx-OH using the same deprotection, activation, and coupling cycle.
-
Biotinylation:
-
Deprotect the N-terminal amine of the Ahx spacer using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Dissolve Biotin (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in a mixture of DMF and DMSO (to aid biotin solubility).
-
Add the biotin solution to the resin and allow it to react overnight.
-
Wash the resin extensively with DMF, DCM, and IPA.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Purification Protocol (RP-HPLC):
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Chromatography:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is typically effective.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Freeze-dry the purified fractions to obtain the final peptide as a white, fluffy powder.
Characterization Protocol (Mass Spectrometry):
-
Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm that the observed molecular weight matches the theoretical mass of Biotin-Ahx-Angiotensin II (1385.63 Da).
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of Biotin-Ahx-Angiotensin II.
Angiotensin II Signaling Pathway via AT1 Receptor
Angiotensin II binding to the G-protein coupled AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for many of the physiological effects of Angiotensin II.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
This guide provides a foundational understanding of Biotin-Ahx-Angiotensin II for researchers. The provided protocols are representative and may require optimization based on specific laboratory conditions and equipment.
